![molecular formula C11H18O2 B11764304 3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one](/img/structure/B11764304.png)
3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.3 g/mol. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one involves several steps and specific reaction conditions. One common method includes the use of starting materials such as 1,4-cyclohexanedione and 3,3-dimethyl-1-butanol. The reaction typically involves the formation of a spiro intermediate, followed by oxidation to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be utilized in the study of enzyme interactions and metabolic pathways. In medicine, this compound can be explored for its potential therapeutic properties, including its role as a precursor for drug development. Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one can be compared with other similar compounds, such as 1-oxaspiro[4.5]decan-8-one and 1,4-dioxaspiro[4.5]decan-8-one. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, 1-oxaspiro[4.5]decan-8-one has a different substitution pattern, which affects its reactivity and applications. The uniqueness of this compound lies in its specific structural configuration and the resulting chemical behavior .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3,3-dimethyl-1-oxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-11(13-8-10)5-3-9(12)4-6-11/h3-8H2,1-2H3 |
InChI Key |
YZGKDDBSKNDILI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCC(=O)CC2)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


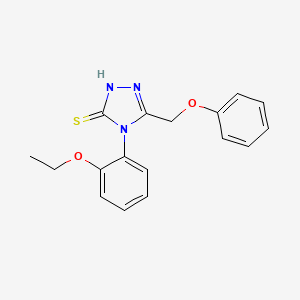

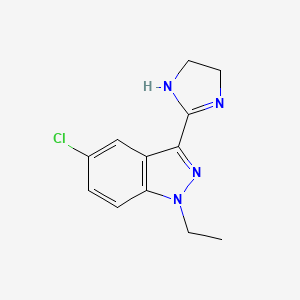
![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
![potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B11764249.png)


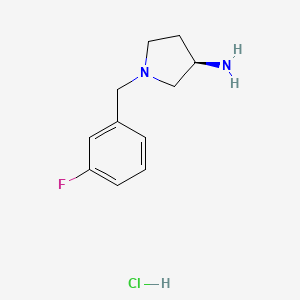
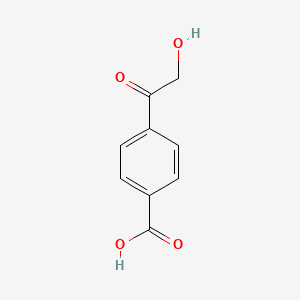
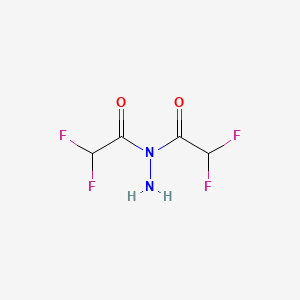
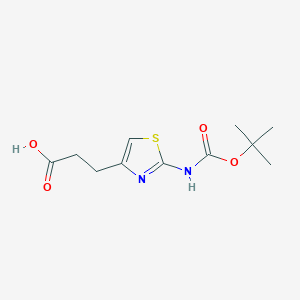
![7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11764287.png)
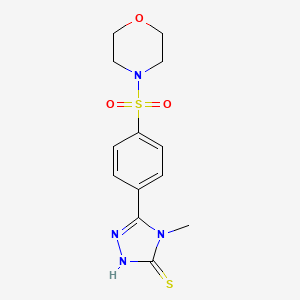
![(1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one](/img/structure/B11764292.png)
